molecular formula C24H29N3O B15140351 2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine

2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine

Cat. No.: B15140351
M. Wt: 375.5 g/mol
InChI Key: CCEQOVGPLKQKET-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 4-methoxyphenyl group and a piperidin-1-ylpropyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidin-1-ylpropyl Group: The final step involves the nucleophilic substitution reaction where the intermediate product is reacted with 3-(piperidin-1-yl)propylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinolin-4-amine: Lacks the piperidin-1-ylpropyl group, which may result in different biological activities.

    N-(3-(piperidin-1-yl)propyl)quinolin-4-amine: Lacks the 4-methoxyphenyl group, which may affect its chemical reactivity and biological properties.

    2-(4-methoxyphenyl)-N-(3-(morpholin-1-yl)propyl)quinolin-4-amine: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.

Uniqueness

2-(4-methoxyphenyl)-N-(3-(piperidin-1-yl)propyl)quinolin-4-amine is unique due to the presence of both the 4-methoxyphenyl and piperidin-1-ylpropyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, leading to unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine

InChI

InChI=1S/C24H29N3O/c1-28-20-12-10-19(11-13-20)23-18-24(21-8-3-4-9-22(21)26-23)25-14-7-17-27-15-5-2-6-16-27/h3-4,8-13,18H,2,5-7,14-17H2,1H3,(H,25,26)

InChI Key

CCEQOVGPLKQKET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4

Origin of Product

United States

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